Norfloxacin

Description

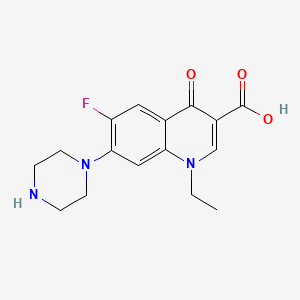

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPXUAPXNRGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037680 | |

| Record name | Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10, Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340, 1.01e+00 g/L | |

| Record name | Norfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norfloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to light-yellow crystalline powder | |

CAS No. |

70458-96-7 | |

| Record name | Norfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | norfloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norfloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0F8P22L1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norfloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-228 °C, 220-221 °C, 227 - 228 °C | |

| Record name | Norfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norfloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Norfloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of norfloxacin, a widely used fluoroquinolone antibiotic. This compound's clinical efficacy and physicochemical properties, such as solubility and bioavailability, are intrinsically linked to its solid-state structure. Understanding its various crystalline forms—polymorphs, hydrates, and co-crystals—is therefore of paramount importance in drug development and formulation. This document details the crystallographic data, intermolecular interactions, and experimental protocols associated with the structural elucidation of this compound's diverse solid forms.

Crystalline Forms of this compound: An Overview

This compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms arise from variations in the arrangement and/or conformation of the molecules in the crystal lattice.[1] To date, several anhydrous polymorphs (Forms A, B, and C), various hydrated forms, and a range of co-crystals and salts have been identified and characterized.[1][2][3] The formation of these different solid-state structures can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of co-formers.[1][4]

The molecule's structure, featuring a carboxylic acid group and a piperazine ring, allows for the formation of a zwitterion in aqueous solution, which influences its solubility.[2] The ability to form various hydrogen bonds and π-π stacking interactions is a key driver for the formation of different crystal structures.[2]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for several known forms of this compound, including its anhydrous polymorphs, hydrates, and selected co-crystals. These data are essential for the identification and characterization of these solid forms.

Table 1: Crystallographic Data for Anhydrous this compound Polymorphs

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Form A | Triclinic | P-1 | - | - | - | - | - | - | 1 | [2] |

| Form A | Monoclinic | P21/c | 8.5532(4) | - | - | 90 | - | 90 | - | [1][5] |

Note: Conflicting data exists for Form A. Further research is needed for clarification. Data for Forms B and C were not available in the searched literature.

Table 2: Crystallographic Data for this compound Hydrates

| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| 1.25 Hydrate | Monoclinic | P21/c | - | - | - | - | - | - | - | [3][6] |

| 1.125 Hydrate | Monoclinic | P21/c | - | - | - | - | - | - | - | [3][6] |

Table 3: Crystallographic Data for Selected this compound Co-crystals and Salts

| Co-former/Salt | Stoichiometry | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Isonicotinamide-CHCl3 | 1:1:1 | - | - | - | - | - | - | - | - | - | [2] |

| Succinate Hydrate | 1:0.5:1 | - | - | - | - | - | - | - | - | - | [2] |

| Malonate Dihydrate | - | - | - | - | - | - | - | - | - | - | [2] |

| Maleate Hydrate | - | - | - | - | - | - | - | - | - | - | [2] |

| Fumaric Acid | Various | - | - | - | - | - | - | - | - | - | [7] |

| Resorcinol | 1:1 | - | - | - | - | - | - | - | - | - | [4] |

| Nicotinic Acid | 1:1 | Monoclinic | Pa | - | - | - | - | - | - | 4 | [8] |

| Acetic Acid Solvate | - | Triclinic | - | 15.693 | 9.230 | 6.999 | 107.376 | 90.384 | 96.982 | - | [9] |

Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.

Intermolecular Interactions in this compound Crystals

The stability and packing of this compound molecules in the crystalline state are governed by a network of non-covalent interactions.

Hydrogen Bonding

Hydrogen bonds are the predominant interactions in this compound crystals. The carboxylic acid group and the piperazine moiety are the primary sites for hydrogen bond donation and acceptance. In the anhydrous form A, the molecule exists as a zwitterion, with the piperazinyl nitrogen being protonated and the carboxylic group deprotonated. This facilitates strong N-H···O hydrogen bonds.[5] In co-crystals and salts, robust hydrogen bonds such as O−H···O, O−H···N, N−H···O, and N+−H···O- are commonly observed between this compound and the co-former molecules.[2] Water molecules in hydrated forms play a crucial role in mediating hydrogen bond networks, which can lead to shifts from neutral to ionic hydrogen bonding between this compound molecules.[6][10]

π-π Stacking Interactions

The planar quinolone ring system of this compound facilitates π-π stacking interactions. These interactions contribute to the overall stability of the crystal lattice and often result in the formation of layered or columnar structures.[2]

Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is typically employed for the comprehensive characterization of this compound's crystalline forms.

Crystallization Methods

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[11][12]

-

Solvent Evaporation: A common technique where a saturated solution of this compound in a suitable solvent is allowed to evaporate slowly.[2]

-

Slow Cooling: Crystallization is induced by gradually lowering the temperature of a saturated solution.[1]

-

Vapor Diffusion: An effective method where a less volatile solvent containing this compound is allowed to slowly mix with a more volatile anti-solvent.[1]

-

Mechanochemical Grinding: Co-crystals can be prepared by grinding the active pharmaceutical ingredient (API) with a co-former, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).[8][13]

References

- 1. akjournals.com [akjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diversity of crystal structures and physicochemical properties of ciprofloxacin and this compound salts with fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Item - Crystal Structures of this compound Hydrates - figshare - Figshare [figshare.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inis.iaea.org [inis.iaea.org]

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of Norfloxacin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Norfloxacin, a pioneering fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The inherent versatility of the this compound scaffold has spurred extensive research into the synthesis of novel derivatives with the aim of enhancing antibacterial potency, broadening the spectrum of activity, and overcoming emerging resistance. This guide provides a comprehensive overview of the synthesis of various this compound derivatives and delineates the key structure-activity relationships (SAR) that govern their biological efficacy.

Structure-Activity Relationship of this compound Derivatives

The antibacterial activity of this compound and its derivatives is intricately linked to the chemical modifications at various positions of the quinolone core and the piperazinyl substituent. The fundamental 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is crucial for binding to DNA gyrase.[1]

Key structural modifications and their impact on activity are summarized below:

-

N-1 Position: Substitution at the N-1 position with a cyclopropyl group has been shown to improve overall potency.[2][3]

-

C-5 Position: The addition of an amino group at the C-5 position generally enhances the overall potency of the compound.[2][3]

-

C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of fluoroquinolones and significantly augments antibacterial potency, particularly against Gram-negative bacteria.[1][4][5]

-

C-7 Position: The piperazine moiety at the C-7 position is critical for anti-pseudomonal activity.[5] Modifications at the N-4 position of this piperazine ring are a major focus of derivatization and profoundly influence the antibacterial spectrum and potency.

-

Alkylation of the N-4 piperazinyl nitrogen can enhance activity against Gram-positive organisms.[1]

-

Incorporation of bulky benzoyl groups at the N-4 position of the piperazinyl moiety can be beneficial for activity against Gram-positive strains.[6]

-

The introduction of N-4-piperazinyl moieties like 2-cyanoacetyl and ethoxy carbonyl has been shown to enhance antimicrobial activity towards Gram-positive bacteria, such as S. aureus, more than towards Gram-negative strains.[7]

-

-

C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[2][3]

The following diagram illustrates the core structure of this compound and the key positions for chemical modification.

Caption: Key positions on the this compound scaffold for chemical modification to alter biological activity.

Quantitative Data on this compound Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µM) of selected this compound derivatives against various bacterial strains.

| Compound | Derivative Type | S. aureus ATCC 6538 | E. coli ATCC 25922 | K. pneumoniae ATCC 10031 | P. aeruginosa ATCC 27853 | Reference |

| This compound | Parent Drug | 7.83 | - | - | 0.24 | [7] |

| Compound 6 | N-4-piperazinyl cyano | 0.21 | - | - | - | [7] |

| Compound 7 | N-methoxycarbonyl | - | - | - | - | [7] |

| Compound 15 | Benzothiazole | - | - | - | 0.20 | [7] |

| Compound 5a | Acetyl hydroxamic acid | Potent | - | - | - | [6] |

| Compound 5b | Chloroacetyl hydroxamic acid | Potent | - | - | - | [6] |

| Compound 8a-c | Benzoyl hydroxamic acid | Potent | - | - | - | [6] |

| Compound 8b | - | - | - | - | - | [6] |

| Compound 20b | - | - | - | - | - | [6] |

| ND-7 | α-substituted N4-acetamide | - | - | - | - | [8] |

| ND-6 | α-substituted N4-acetamide | - | - | - | - | [8] |

| ND-8 | α-phenyl, Ar = 3-chlorophenyl | - | - | - | - | [8] |

| ND-10 | α-phenyl, Ar = 2-pyrimidyl | - | - | - | - | [8] |

| CD-7 | Ciprofloxacin derivative | 0.6-0.9 | - | - | - | [8] |

| CD-9 | Ciprofloxacin derivative | 0.6-0.9 | - | - | - | [8] |

| CD-10 | Ciprofloxacin derivative | 0.4 | - | - | - | [8] |

| 3e | Ester with naphthol | - | - | - | - | [9][10][11] |

Note: A lower MIC value indicates greater antibacterial potency. "-" indicates data not available in the cited sources.

Experimental Protocols

This section details the generalized synthetic methodologies for various classes of this compound derivatives.

Synthesis of N-4 Substituted Piperazinyl this compound Derivatives

These derivatives are synthesized via nucleophilic substitution reactions at the piperazine ring of the this compound core.

a) Synthesis of N-Acyl, Sulfonyl, Alkyl, and Phenacyl Derivatives:

-

To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., refluxing ethanol), add the desired sulfonyl chloride (1.5 equivalents) and a base such as potassium carbonate (2.5 equivalents).[12]

-

Reflux the reaction mixture for 14-15 hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate using a rotary evaporator to obtain the solid product.

-

Recrystallize the crude product from a suitable solvent like ethanol to yield the purified N-substituted this compound derivative.[12]

b) Synthesis of N-Methoxycarbonyl Derivatives:

-

React this compound with ethyl chloroformate in a nucleophilic substitution reaction at the piperazinyl NH group.[7]

Synthesis of this compound Hydroxamic Acid Derivatives

-

Synthesize N-4 substituted piperazinyl this compound derivatives as described above.

-

Treat the N-4 substituted derivative with ethyl chloroformate in the presence of triethylamine in dichloromethane to form a mixed anhydride.[6][13]

-

Add hydroxylamine hydrochloride to the reaction mixture to yield the corresponding hydroxamic acid derivative.[6][13]

-

Purify the final product by crystallization with methanol, followed by trituration with diethyl ether.[6]

Synthesis of this compound Mannich Base Derivatives

-

Reflux a mixture of this compound (1 equivalent), formaldehyde (37% solution), and the desired amine (1 equivalent) in ethanol.[6]

-

The resulting Mannich bases can be purified by crystallization using a mixture of DMF and water.[6]

-

These Mannich bases can be further converted to their corresponding hydroxamic acid derivatives using the procedure described in section 2.[6]

Synthesis of α-Substituted-N4-Acetamides of this compound

-

Synthesize various α-substituted N4-acetamide derivatives of this compound.[8]

-

Assay the synthesized compounds for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[8]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones, including this compound and its derivatives, exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][13] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[5]

-

In Gram-negative bacteria , the primary target is DNA gyrase, with topoisomerase IV being the secondary target.[1][13]

-

In Gram-positive bacteria , the roles are reversed, with topoisomerase IV being the more susceptible target.[1][13]

Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in the arrest of DNA replication and the generation of double-strand DNA breaks, which ultimately leads to bacterial cell death.[1] Molecular docking studies have confirmed that this compound derivatives can establish additional bonds with these target enzymes.[13]

The following diagram depicts the mechanism of action of this compound derivatives.

Caption: Mechanism of action of this compound derivatives through the inhibition of DNA gyrase and topoisomerase IV.

References

- 1. N4-Substituted Piperazinyl this compound Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. ijrpc.com [ijrpc.com]

- 6. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological this compound hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound derivatives as DNA gyrase and urease inhibitors: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis and evaluation of novel this compound analogs as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Identification of Norfloxacin Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of norfloxacin degradation products. This compound, a fluoroquinolone antibiotic, is susceptible to degradation under various environmental and stress conditions, leading to the formation of multiple transformation products. Understanding these degradation pathways and identifying the resulting products is crucial for assessing the environmental fate, potential toxicity, and stability of this compound-containing pharmaceutical products.

This compound Degradation Pathways

This compound degrades through several primary pathways, including photodegradation, microbial degradation, and forced degradation under hydrolytic (acidic and basic) and oxidative conditions. The main transformation sites are the piperazine ring and the quinolone core.

Key Degradation Reactions:

-

Piperazine Ring Oxidation and Cleavage: This is a common pathway leading to a variety of smaller, more polar degradation products.

-

Hydroxylation: The addition of hydroxyl groups to the quinolone or piperazine ring.

-

Defluorination: The removal of the fluorine atom from the quinolone core.

-

Decarboxylation: The loss of the carboxylic acid group.

-

De-ethylation: The removal of the ethyl group from the piperazine nitrogen.

Below is a generalized depiction of the primary degradation pathways of this compound.

Data Presentation: Quantitative Analysis of Degradation

The extent of this compound degradation and the formation of its byproducts vary significantly with the degradation conditions. The following tables summarize quantitative data from representative degradation studies.

Table 1: Photocatalytic Degradation of this compound

| Catalyst | Light Source | Initial Conc. (mg/L) | Time (min) | Degradation (%) | Key Degradation Products | Reference |

| Mn:ZnS QDs | UV | 15 | 60 | 86 | Piperazine ring transformation products | [1] |

| N-doped TiO2 | Visible | 12.5 | 30 | 69.79 | Not specified | [1] |

| Bi2WO6 | Visible | Not specified | 120 | Not specified | Hydroxylated and defluorinated products | [2] |

| TiO2-X | Visible | Not specified | Not specified | Efficient | Piperazine ring cleavage and hydroxylated products | [2] |

Table 2: Forced Degradation of this compound

| Condition | Time (h) | Temperature (°C) | Degradation (%) | Key Degradation Products | Reference |

| 1.0 M NaOH | 24 | 60 | 11.72 | PD1, PD2 (unidentified) | |

| 2 M HCl | 12.28 (t1/2) | 150 | 50 | Decarboxylated product | [3] |

| 2 M NaOH | 30.09 (t1/2) | 150 | 50 | Decarboxylated product | [4][3] |

| Neutral | - | - | 8.62 | Not specified | [5] |

| Acidic | - | - | 14.75 | Not specified | [5] |

| Basic | - | - | 18.9 | Not specified | [5] |

| Oxidative (H2O2) | 264 | - | 31.5 | Not specified | [5] |

Table 3: Identified Degradation Products and their Mass-to-Charge Ratios (m/z)

| Degradation Method | Proposed Structure/Name | m/z (protonated) | Reference |

| Microbial | N-Acetylthis compound | 362 | [6][7] |

| Microbial | N-Nitrosothis compound | 349 | [6][7] |

| Bioequivalence Study | 7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acid | Not specified | [8][9] |

| General | Decarboxylated degradant | Not specified | [4] |

Experimental Protocols

The identification of this compound degradation products relies on a combination of chromatographic separation and spectrometric detection. Below are detailed methodologies for the key analytical techniques employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful technique for identifying and quantifying degradation products due to its high sensitivity and ability to provide structural information.

Experimental Workflow for LC-MS Analysis

Protocol Details:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size) is commonly used.[10]

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile or methanol.

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly to a high percentage over 20-30 minutes to elute compounds with a wide range of polarities.

-

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C.

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is ideal for accurate mass measurements and structural elucidation. A triple quadrupole mass spectrometer can be used for targeted quantification.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for fluoroquinolones.

-

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). Product ion scan (MS/MS) mode to obtain fragmentation patterns for structural identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound and its degradation products, especially when reference standards are available.

Protocol Details:

-

Chromatographic System: Standard HPLC system with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size).[10][11]

-

Mobile Phase:

-

Detection Wavelength: 220 nm is often used for simultaneous detection of this compound and its impurities.[10][11]

-

Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from a reference standard.

Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method for the qualitative analysis of degradation products and for monitoring the progress of degradation reactions.[4][3]

Protocol Details:

-

Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[4][3]

-

Mobile Phase: A mixture of solvents optimized for the separation of this compound and its degradation products. A common mobile phase is n-butanol:methanol:ammonia (33%) in a ratio of 8:1:3.5 (v/v/v).[4][3]

-

Sample Application: Apply 5-10 µL of the sample solution as a spot or a band onto the TLC plate.

-

Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches a predetermined height.

-

Visualization: Visualize the separated spots under UV light (at 254 nm).

-

Quantification (Densitometry): A TLC scanner can be used for the quantitative determination of the separated compounds by measuring the reflectance or absorbance of the spots at a specific wavelength (e.g., 282 nm for this compound).[4]

Conclusion

The identification of this compound degradation products is a multi-faceted process requiring a combination of advanced analytical techniques. This guide provides a foundational understanding of the primary degradation pathways, quantitative data from various studies, and detailed experimental protocols for the key analytical methods. Researchers and drug development professionals can utilize this information to conduct comprehensive stability studies, assess the environmental impact of this compound, and ensure the quality and safety of pharmaceutical formulations. The provided diagrams and tables offer a quick reference for experimental design and data interpretation in the analysis of this compound and its transformation products.

References

- 1. mdpi.com [mdpi.com]

- 2. Photocatalytic degradation of this compound on different TiO2−X polymorphs under visible light in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. primescholars.com [primescholars.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a new this compound metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thaiscience.info [thaiscience.info]

- 11. Intended high-performance liquid chromatography procedure for the quantification of this compound and its potential impurities in active pharmaceutical ingredient and tablet dosage forms | Kasimala | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

norfloxacin interaction with bacterial topoisomerase IV

An In-depth Technical Guide on the Interaction of Norfloxacin with Bacterial Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pioneering fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive examination of the molecular interactions between this compound and bacterial topoisomerase IV, a critical enzyme for DNA replication and chromosome segregation, particularly in Gram-positive bacteria. We will delve into the mechanism of action, present quantitative data on enzyme inhibition and DNA cleavage, detail key experimental protocols for studying these interactions, and provide visual representations of the core mechanisms and workflows.

Introduction

Fluoroquinolones are a clinically vital class of broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis[1]. Their mechanism involves the corruption of the function of DNA gyrase and topoisomerase IV, enzymes responsible for managing DNA topology[2][3]. Topoisomerase IV is a heterotetrameric enzyme (ParC₂ParE₂) that plays an indispensable role in separating interlinked daughter chromosomes following DNA replication, a process known as decatenation[3][4]. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of this compound, whereas DNA gyrase is the primary target in Gram-negative bacteria like Escherichia coli[5][6]. Understanding the precise interactions within the drug-enzyme-DNA complex is crucial for overcoming rising antibiotic resistance and developing next-generation antimicrobial agents.

Mechanism of Action: The Topoisomerase IV Poisoning Model

This compound does not act as a simple competitive inhibitor of topoisomerase IV's catalytic activity. Instead, it functions by converting the enzyme into a cellular poison[7]. The mechanism proceeds through the formation of a stable, ternary cleavage complex composed of topoisomerase IV, the DNA substrate, and the this compound molecule.

The key steps are:

-

Binding: Topoisomerase IV binds to DNA and creates a transient double-strand break in one DNA duplex to allow another to pass through[8].

-

Intercalation and Complex Trapping: this compound intercalates into the cleaved DNA at the site of the break[9]. It binds reversibly to the enzyme-DNA complex, stabilizing it and preventing the enzyme from re-ligating the broken DNA strands[1][10]. This trapped intermediate is known as the "cleavage complex"[9].

-

Water-Metal Ion Bridge: The interaction between the quinolone and the topoisomerase IV-DNA complex is mediated by a crucial water-metal ion bridge. A divalent metal ion (typically Mg²⁺) is chelated by the C3-carboxyl and C4-keto groups of this compound. This ion, through coordinated water molecules, forms hydrogen bonds with conserved serine and acidic residues (e.g., Ser81 and Glu85 in B. anthracis) in the ParC subunit of topoisomerase IV[8]. Mutations in these residues are a common cause of fluoroquinolone resistance[11].

-

DNA Damage and Cell Death: The accumulation of these stalled cleavage complexes across the bacterial chromosome poses a physical barrier to advancing replication forks[12][13]. The collision of the replication machinery with these complexes leads to the transformation of transient, reversible double-strand breaks into permanent, lethal DNA lesions, triggering the SOS response and ultimately causing bacterial cell death[4][7].

Caption: Mechanism of this compound-induced cell death via topoisomerase IV poisoning.

Quantitative Analysis of this compound-Topoisomerase IV Interaction

The potency of this compound against topoisomerase IV is quantified using several metrics, primarily the concentration required to induce 50% DNA cleavage (CC₅₀) and the concentration that inhibits 50% of the enzyme's catalytic activity (IC₅₀). This compound is classified as a Type I quinolone, indicating a preference for topoisomerase IV over DNA gyrase in Gram-positive bacteria like S. aureus[6].

| Parameter | Bacterial Species | Enzyme | Value | Reference |

| CC₅₀ | Staphylococcus aureus | Topoisomerase IV | 0.43 µg/mL | [14] |

| IC₅₀ | Staphylococcus aureus | Topoisomerase IV | > this compound Derivatives | [15] |

| IC₅₀ | Staphylococcus aureus | DNA Gyrase | 2.28 µM | [15] |

| Target Preference | Staphylococcus aureus | Topoisomerase IV | Primary Target | [6][16] |

Note: In one study, several novel this compound derivatives showed higher potency against S. aureus topoisomerase IV than this compound itself, establishing it as a baseline for comparison[15].

Experimental Protocols

The interaction between this compound and topoisomerase IV is primarily investigated through in vitro biochemical assays.

DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the cleavage complex, resulting in the conversion of supercoiled plasmid DNA into a linear form.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a buffer (e.g., 50 mM Tris-HCl pH 7.5) containing MgCl₂, ATP, DTT, and potassium glutamate (K-Glu), which stimulates drug-induced cleavage activity[14].

-

Component Addition: Purified topoisomerase IV enzyme, supercoiled plasmid DNA (e.g., pBR322 or ColE1), and varying concentrations of this compound are added to the mixture[14][15].

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for complex formation and DNA cleavage[14].

-

Reaction Termination: The reaction is stopped by adding SDS (to denature the enzyme) and proteinase K (to digest it), releasing the cleaved DNA[9].

-

Analysis: The DNA products are analyzed using agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized.

-

Quantification: The intensity of the bands corresponding to supercoiled, relaxed, nicked, and linear DNA is quantified. The amount of linear DNA is plotted against the drug concentration to determine the CC₅₀ value[17].

Caption: Workflow for a typical this compound-induced Topoisomerase IV DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibitory effect of this compound on the essential catalytic function of topoisomerase IV: the separation of catenated (interlinked) DNA circles.

Methodology:

-

Substrate: Kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes, is used as the substrate.

-

Reaction Setup: Purified topoisomerase IV is incubated with kDNA in an appropriate reaction buffer, along with a range of this compound concentrations.

-

Incubation: The mixture is incubated at 37°C to allow the decatenation reaction to proceed.

-

Termination and Analysis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis.

-

Interpretation: In the absence of an effective inhibitor, topoisomerase IV will resolve the kDNA network into individual minicircles that can enter the gel. In the presence of this compound, the enzyme's activity is inhibited, and the kDNA network remains trapped in the loading well. The IC₅₀ is the concentration of this compound that inhibits this decatenation by 50%[18][19].

X-Ray Crystallography of the Ternary Complex

Methodology:

-

Complex Formation: Purified topoisomerase IV (ParC and ParE subunits) is co-crystallized with a short, double-stranded DNA oligonucleotide containing a preferred cleavage site and the fluoroquinolone.

-

Crystallization: The ternary complex is subjected to various crystallization screening conditions to obtain high-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected[21].

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map and build an atomic model of the complex. This model reveals the precise orientation of the drug relative to the enzyme's active site residues and the cleaved DNA, confirming key interactions like the water-metal ion bridge[8][9].

This compound's Dual Targeting and Bacterial Specificity

This compound's efficacy depends on its ability to inhibit both topoisomerase IV and DNA gyrase. The relative importance of each target varies between bacterial species, which has significant implications for antibacterial spectrum and the development of resistance.

-

Gram-Positive Bacteria (S. aureus): Topoisomerase IV is the primary and more sensitive target. Initial resistance mutations typically arise in the parC gene (encoding the ParC subunit)[5][6]. Higher-level resistance requires additional mutations in the gyrA gene (for DNA gyrase).

-

Gram-Negative Bacteria (E. coli): DNA gyrase is the primary target. Resistance first emerges through mutations in gyrA, with subsequent mutations in parC conferring higher levels of resistance[3][5].

This dual-targeting strategy is a hallmark of the fluoroquinolone class, making the simultaneous development of high-level resistance more difficult for the bacterium.

Caption: this compound's primary and secondary targets in Gram-positive vs. Gram-negative bacteria.

Conclusion

The interaction of this compound with bacterial topoisomerase IV is a well-characterized example of antibiotic "poisoning," where the drug converts an essential enzyme into a lethal cellular agent. By stabilizing a ternary drug-enzyme-DNA cleavage complex through a critical water-metal ion bridge, this compound induces irreversible DNA damage that leads to bacterial death. The detailed understanding of this mechanism, supported by quantitative biochemical assays and structural biology, continues to guide the development of novel fluoroquinolones designed to evade resistance mechanisms and exhibit enhanced potency against a broad spectrum of bacterial pathogens. For professionals in drug development, exploiting the nuances of this interaction remains a promising strategy for future antimicrobial discovery.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. N4-Substituted Piperazinyl this compound Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound Lactate? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. mdpi.com [mdpi.com]

- 16. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 20. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological this compound hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Impact of Norfloxacin on Bacterial Cell Morphology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the fluoroquinolone antibiotic, norfloxacin, on bacterial cell morphology. It delves into the molecular mechanisms of action, details the resultant morphological alterations, presents relevant experimental data, and provides detailed protocols for the scientific investigation of these phenomena.

Core Mechanism of Action: Disruption of DNA Synthesis and Cell Division

This compound exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes within the bacterial cell: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[4]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of this compound is DNA gyrase.[5] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. This compound traps the gyrase-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and the cessation of DNA synthesis.[4]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV, which plays a critical role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[5] Inhibition of this enzyme prevents proper chromosome segregation, thereby halting cell division.[4]

The dual inhibition of these enzymes ultimately leads to a cascade of events that disrupt cellular processes and induce cell death.[4]

Figure 1: Mechanism of action of this compound leading to bacterial filamentation and cell death.

Morphological Alterations Induced by this compound

The primary and most visually striking morphological change induced by this compound is bacterial filamentation .[1][2] This occurs because the antibiotic inhibits cell division without immediately halting cell growth. As a result, the bacterial cells continue to elongate, forming long, filamentous structures.[1] This phenomenon is a hallmark of agents that interfere with DNA synthesis or the cell division machinery.

In addition to filamentation, other reported morphological changes include:

-

Nucleoid Condensation: Inhibition of DNA gyrase can lead to severe defects in the structure and organization of the bacterial nucleoid, often resulting in a condensed and centrally located chromatin mass.

-

Vacuole Formation and Lysis: At inhibitory concentrations, ultrastructural studies of Escherichia coli have shown the formation of vacuoles, particularly at the cell poles.[2] This is often followed by lysis, where breaks in the cell wall lead to the extrusion of cytoplasmic contents.[2]

-

Cell Wall and Membrane Aberrations: While not the primary targets, some studies have noted that this compound can cause alterations in the cell wall and membrane, particularly in certain bacterial species or with prolonged exposure. For instance, in Rhodococcus biphenylivorans, this compound stress was associated with a thicker and rougher cell wall in viable but non-culturable (VBNC) cells.

Data Presentation: Summary of Morphological Effects

While extensive quantitative data correlating specific this compound concentrations with precise changes in bacterial cell dimensions are not widely available in the reviewed literature, the following table summarizes the observed qualitative and semi-quantitative effects of this compound and related fluoroquinolones on bacterial morphology.

| Bacterial Species | Antibiotic | Concentration (relative to MIC) | Observed Morphological Changes | Quantitative Data (where available) | Reference(s) |

| Escherichia coli | This compound, Ciprofloxacin | Inhibitory concentrations | Filamentation, swollen forms, lysis, vacuole formation. | During the first few hours of exposure, the opacity of bacterial cultures increases, corresponding to the appearance of filamentous bacteria. | [1][2] |

| Escherichia coli | Ciprofloxacin | 4x MIC | 80% of the bacterial population formed filaments after 3 hours of exposure. | Not Applicable | |

| Escherichia coli | Ciprofloxacin | 0.5x and 1x MIC | Increased nucleoid length is correlated with increased survival in filamentous cells. | Nucleoid material can increase by over seven times. | |

| Rhodococcus biphenylivorans | This compound | Stress-inducing | Thicker and rougher cell wall in VBNC state. | Not specified. |

Experimental Protocols for Studying Bacterial Morphology

The investigation of this compound's effects on bacterial cell morphology relies on various microscopy techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

References

- 1. The response of Escherichia coli to ciprofloxacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow Cytometric Investigation of Filamentation, Membrane Patency, and Membrane Potential in Escherichia coli following Ciprofloxacin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escherichia coli survival in response to ciprofloxacin antibiotic stress correlates with increased nucleoid length and effective misfolded protein management - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Landscape of Norfloxacin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of norfloxacin and its key analogs. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways, this guide serves as an essential resource for researchers and professionals involved in the discovery, development, and optimization of fluoroquinolone antibiotics.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of an antibiotic are intrinsically linked to its physicochemical properties. For fluoroquinolones like this compound and its derivatives, key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Presentation

The following tables summarize the critical physicochemical parameters for this compound and a selection of its structural analogs. This comparative data is essential for understanding the structure-property relationships within this class of antibiotics.

Table 1: Physicochemical Properties of this compound and Its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa1 (Carboxylic Acid) | pKa2 (Piperazine) | logP |

| This compound | C₁₆H₁₈FN₃O₃ | 319.33 | 220-221[1] | 6.23 - 6.34[1][2] | 8.51 - 8.75[1][2][3] | -1.03 to -0.47[1][3] |

| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | 313-315 | 6.09 | 8.62 | < 1 |

| Pefloxacin | C₁₇H₂₀FN₃O₃ | 333.36 | Not Found | 5.55 | 7.01 | 0.2 - 0.27[4] |

| Sparfloxacin | C₁₉H₂₂F₂N₄O₃ | 392.40 | Not Found | 5.56 | 8.88 | -0.081 to 2.5[5] |

| Moxifloxacin | C₂₁H₂₄FN₃O₄ | 401.43 | 238-242[6] | 5.49 | 9.51 | -0.51 to 2.9[6][7] |

| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | Not Found | Not Found | Not Found | Not Found |

| Ofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | 270-275 | 5.35 | 6.72 | -0.39 to 0.09[8] |

| Lomefloxacin | C₁₇H₁₉F₂N₃O₃ | 351.35 | 239-240.5 | 5.74 | Not Found | -0.3 |

| Gatifloxacin | C₁₉H₂₂FN₃O₄ | 375.39 | 182-185[9] | 5.49 | 8.82 | -0.62 to 2.6[9][10] |

| Enoxacin | C₁₅H₁₇FN₄O₃ | 320.32 | 220-224 | Not Found | Not Found | -0.2 |

Table 2: Solubility of this compound and Its Analogs

| Compound | Water Solubility (mg/mL) | pH Dependence of Solubility |

| This compound | 0.28 at 25°C[2][11] | Increases sharply at pH < 5 and pH > 10. Least soluble at pH 7.5.[11][12] |

| Ciprofloxacin | ~30 at 20°C (as hydrochloride) | Soluble in dilute HCl. |

| Pefloxacin | 11.4 at 25°C[4] | Slightly soluble in water. |

| Sparfloxacin | Practically insoluble[5] | Equilibrium solubility is pH-dependent: 0.82 mg/mL (pH 1.2), 0.12 mg/mL (pH 4.0), 0.20 mg/mL (pH 6.8), 0.12 mg/mL (pure water).[10] |

| Moxifloxacin | 0.168 g/L[6] | Not specified |

| Levofloxacin | ~100 (pH 0.6-5.8), 272 (max at pH 6.7), ~50 (min at pH 6.9) | Solubility is constant from pH 0.6 to 5.8, increases to a maximum at pH 6.7, and then decreases.[13] |

| Ofloxacin | 28.3[8][14] | Soluble at pH 2-5, sparingly soluble at pH 7, freely soluble above pH 9.[14] |

| Lomefloxacin | Slightly soluble in water. | Not specified |

| Gatifloxacin | 60 (at pH 4)[9] | pH-dependent. |

| Enoxacin | 3.43 g/L | Insoluble in water. |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental to drug development. This section outlines the detailed methodologies for key experiments cited in the determination of pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like fluoroquinolones, pKa values are critical for predicting their behavior in different physiological environments. Potentiometric titration is a precise method for determining pKa.

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the test compound (e.g., this compound) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Take a known volume (e.g., 20 mL) of the 1 mM sample solution in a titration vessel.

-

Add the 0.15 M KCl solution to maintain a constant ionic strength.

-

If the compound is a weak acid, acidify the solution to approximately pH 2 with 0.1 M HCl.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point.

-

Perform the titration in triplicate to ensure accuracy and calculate the mean and standard deviation of the pKa values.

-

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and its distribution between an organic and an aqueous phase. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

-

Preparation of Phases:

-

Use n-octanol as the organic phase and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) as the aqueous phase.

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, then allowing the phases to separate.

-

-

Procedure:

-

Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol or aqueous phase to create a stock solution of known concentration.

-

Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and the pre-saturated aqueous phase.

-

Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to allow for complete partitioning and equilibration.

-

-

Phase Separation and Analysis:

-

After shaking, allow the mixture to stand until the two phases have completely separated.

-

Carefully withdraw a sample from each phase. It may be necessary to centrifuge the samples to ensure complete separation.

-

Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The logP is the logarithm of the partition coefficient: logP = log10(P)

-

Perform the experiment in triplicate and report the average logP value.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

-

Preparation:

-

Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

-

Procedure:

-

Add an excess amount of the solid test compound to a flask containing a known volume of the desired buffer solution.

-

Seal the flask and agitate it at a constant temperature (e.g., 37°C) using a mechanical shaker or stirrer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sampling and Analysis:

-

After agitation, allow the suspension to settle.

-

Withdraw a sample of the supernatant, taking care not to disturb the solid material.

-

Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

-

Repeat the experiment at different pH values to determine the pH-solubility profile of the compound.

-

Conduct the measurements in triplicate for each pH condition.

-

Mechanism of Action and Experimental Workflows

The antibacterial activity of fluoroquinolones stems from their ability to inhibit key bacterial enzymes involved in DNA replication. Understanding this mechanism is crucial for the rational design of new and more effective analogs.

Signaling Pathway: Inhibition of DNA Gyrase and Topoisomerase IV

This compound and its analogs exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3][11][22][12][23][24] These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and for relieving the torsional stress that arises during DNA unwinding.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a crucial role in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[23] This stabilized complex blocks the progression of the replication fork and transcription machinery, ultimately leading to double-strand DNA breaks and cell death.

Caption: Fluoroquinolone mechanism of action.

Experimental Workflow: pKa Determination

The following diagram illustrates the workflow for determining the pKa of a fluoroquinolone using potentiometric titration.

Caption: Workflow for pKa determination.

Experimental Workflow: logP Determination

This diagram outlines the shake-flask method for determining the logP of a fluoroquinolone.

Caption: Workflow for logP determination.

References

- 1. Physicochemical properties of lomefloxacin, levofloxacin, and moxifloxacin relevant to the biopharmaceutics classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Experimental and theoretical studies on the molecular properties of ciprofloxacin, this compound, pefloxacin, sparfloxacin, and gatifloxacin in determining bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. who.int [who.int]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. academic.oup.com [academic.oup.com]

- 23. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture of Norfloxacin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation and spectroscopic analysis of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. By leveraging a suite of powerful analytical techniques, we can meticulously piece together the molecular identity and characteristics of this crucial pharmaceutical compound. This document details the experimental protocols and presents key quantitative data derived from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound is a synthetic antibacterial agent belonging to the quinolone family, characterized by a quinolinemonocarboxylic acid core structure.[1] Its efficacy lies in the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, rendering it a vital tool in combating a wide array of bacterial infections.[1] The precise molecular structure, including the arrangement of its functional groups, is paramount to its biological activity. Spectroscopic analysis provides the definitive means to confirm this structure and ensure the quality and purity of the drug substance.

Spectroscopic Analysis of this compound

The elucidation of this compound's structure is a multi-faceted process, with each spectroscopic technique providing unique and complementary information. The general workflow for this analytical endeavor is outlined below.

References

A Technical Guide to the Synthesis and Antibacterial Evaluation of Norfloxacin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of norfloxacin derivatives and the evaluation of their antibacterial activity. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, data presentation for comparative analysis, and a conceptual understanding of the underlying molecular mechanisms. This compound, a foundational fluoroquinolone antibiotic, continues to serve as a critical scaffold for the development of new antibacterial agents to combat the growing threat of antimicrobial resistance.

Rationale for this compound Derivative Synthesis

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.[3] However, the emergence of bacterial resistance, often through mutations in the genes encoding these target enzymes (gyrA and parC), necessitates the development of novel derivatives with enhanced potency, broader spectrum of activity, and efficacy against resistant strains.[2][4]

Current research focuses on two primary modification sites of the this compound molecule:

-

The N-4 position of the piperazine ring: Modifications at this site can influence the compound's pharmacokinetic properties and interaction with the bacterial cell envelope. A variety of substituents, including alkyl, acyl, and heterocyclic moieties, have been explored to enhance antibacterial activity, particularly against Gram-positive bacteria.[4][5][6]

-

The C-3 carboxylic acid group: This group is essential for binding to the target enzymes. Derivatization at this position, for instance, through the formation of esters or amides, can create prodrugs or alter the compound's interaction with the enzyme's active site, potentially overcoming resistance mechanisms.[1]

Synthesis of this compound Derivatives: Key Methodologies

The synthesis of this compound derivatives primarily involves modifications at the N-4 position of the piperazine ring and the C-3 carboxylic acid. Below are detailed experimental protocols for these key transformations.

General Protocol for N-4 Piperazinyl Derivatization of this compound

This procedure outlines the synthesis of N-4 substituted piperazinyl derivatives of this compound via N-alkylation or N-acylation.

Materials:

-

This compound

-

Appropriate alkyl halide (e.g., ethyl iodide) or acyl chloride (e.g., acetyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Appropriate eluents for column chromatography (e.g., dichloromethane/methanol mixture)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent (DMF for alkylation, DCM for acylation) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base (K₂CO₃ or TEA, 2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature.

-

Addition of Electrophile: Slowly add the alkyl halide or acyl chloride (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C for alkylation) for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

For reactions in DMF: Pour the reaction mixture into ice-water and stir until a precipitate forms. Filter the precipitate, wash with water, and dry under vacuum.

-

For reactions in DCM: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired N-4 substituted this compound derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for C-3 Carboxylic Acid Derivatization (Esterification)

This protocol describes the synthesis of this compound esters from the C-3 carboxylic acid.

Materials:

-

This compound

-

Appropriate alcohol (e.g., ethanol, methanol)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC) and a catalyst (e.g., DMAP)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and magnetic stirrer

Procedure using Thionyl Chloride:

-

Activation: Suspend this compound (1 equivalent) in the desired alcohol, which acts as both reactant and solvent. Cool the mixture in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (2-3 equivalents) dropwise to the suspension with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.

-

Work-up: Remove the excess alcohol and thionyl chloride under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure this compound ester.

-

Characterization: Characterize the final product using spectroscopic methods.

Evaluation of Antibacterial Activity

The in vitro antibacterial activity of newly synthesized this compound derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4][7]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for non-fastidious bacteria

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-